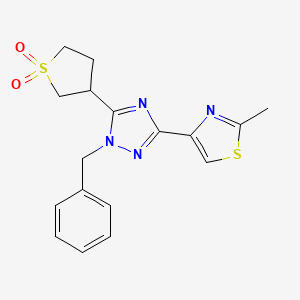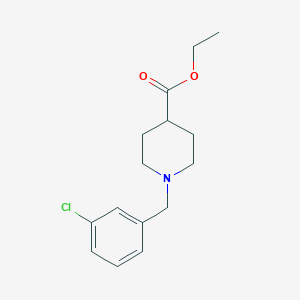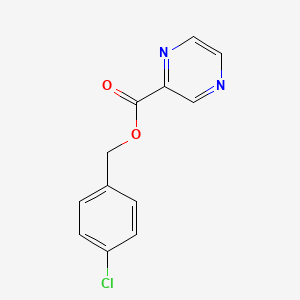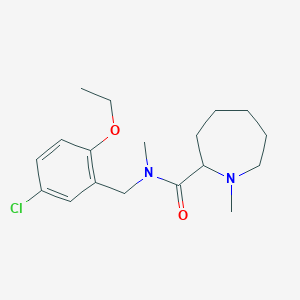
1-benzyl-5-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazides, which can be obtained by reacting acetic acid hydrazide with substituted isothiocyanates. These derivatives can further undergo cyclization to form 1,2,4-triazole rings or be converted into 1,3,4-thiadiazole rings through treatment with orthophosphoric acid. Aromatic aldehydes can also react with these compounds to form arylidene hydrazides, indicating the versatility of these compounds in synthesis pathways (Salgın-Gökşen et al., 2007).
Molecular Structure Analysis
The crystal structure of related 1,2,4-triazole compounds shows significant interactions within the lattice, including weak hydrogen bonds and C–H⋯π supramolecular interactions, which contribute to the stability of the crystal structure. These structures often display dihedral angles indicating the orientation of various substituents around the triazole ring, which can influence the compound's reactivity and physical properties (Xu et al., 2006).
Chemical Reactions and Properties
1,2,4-Triazole derivatives can undergo various chemical reactions, including cyclization with chloroacetyl chloride to afford thiazolidinone derivatives, and reaction with phenacyl bromide to produce thiazoline ring systems. These reactions highlight the chemical reactivity and potential for generating a wide range of structural diversity from a basic 1,2,4-triazole scaffold (Sarhan et al., 2008).
Propiedades
IUPAC Name |
3-[2-benzyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-triazol-3-yl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-12-18-15(10-24-12)16-19-17(14-7-8-25(22,23)11-14)21(20-16)9-13-5-3-2-4-6-13/h2-6,10,14H,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUDZTQAAPNMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN(C(=N2)C3CCS(=O)(=O)C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(cyclobutylcarbonyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5663585.png)
![3-ethyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5663590.png)

![4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5663600.png)

![(6-bromo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B5663616.png)
![methyl 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzoate](/img/structure/B5663623.png)
![3,5-dimethoxy-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5663628.png)



